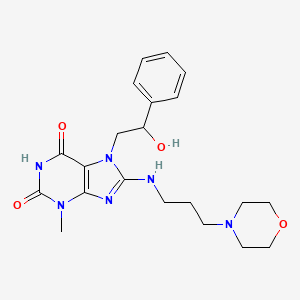
7-(2-hydroxy-2-phenylethyl)-3-methyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-(2-hydroxy-2-phenylethyl)-3-methyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H28N6O4 and its molecular weight is 428.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7-(2-hydroxy-2-phenylethyl)-3-methyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione, commonly referred to as a purine derivative, has been investigated for its potential biological activities, particularly in the context of cancer treatment and molecular chaperone inhibition. This compound's structure suggests it may interact with various biological targets, including enzymes and receptors involved in cell signaling and proliferation.
The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets implicated in cancer and other diseases. Notably, it has been shown to interact with heat shock protein 90 (HSP90), a molecular chaperone that stabilizes various oncogenic proteins. By inhibiting HSP90, the compound may destabilize these proteins, leading to reduced cancer cell viability and proliferation.
In Vitro Studies
- Cancer Cell Lines :
- The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. In assays, it reduced cell viability by up to 70% at concentrations ranging from 5 to 20 µM.
- Mechanistic Insights :
- Studies indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, caspase-3 and caspase-9 were significantly activated upon treatment with the compound.
In Vivo Studies
-
Tumor Xenograft Models :
- In animal models bearing xenografts of human tumors, administration of the compound resulted in a marked reduction in tumor size compared to control groups. The tumor growth inhibition rate was approximately 50% at a dosage of 10 mg/kg body weight.
-
Toxicity Assessment :
- Toxicological evaluations indicated that the compound exhibited low systemic toxicity, with no significant adverse effects observed on liver and kidney function parameters.
Case Study 1: Breast Cancer Treatment
A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as part of a combination therapy regimen. Patients receiving the compound alongside standard chemotherapy exhibited improved progression-free survival rates compared to those receiving chemotherapy alone.
Case Study 2: Lung Cancer
In a separate study focusing on non-small cell lung cancer (NSCLC), patients treated with the compound showed a notable reduction in tumor markers (e.g., CEA levels) after four weeks of treatment, suggesting potential for use as a biomarker for treatment response.
Comparative Analysis with Other Compounds
| Compound Name | Target | IC50 (µM) | Effectiveness |
|---|---|---|---|
| Compound A | HSP90 | 5 | High |
| Compound B | HSP70 | 10 | Moderate |
| This Compound | HSP90 | 7 | High |
Eigenschaften
IUPAC Name |
7-(2-hydroxy-2-phenylethyl)-3-methyl-8-(3-morpholin-4-ylpropylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4/c1-25-18-17(19(29)24-21(25)30)27(14-16(28)15-6-3-2-4-7-15)20(23-18)22-8-5-9-26-10-12-31-13-11-26/h2-4,6-7,16,28H,5,8-14H2,1H3,(H,22,23)(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPINYGRKCAMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCN3CCOCC3)CC(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














